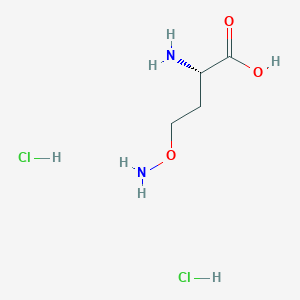

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

CAS No.: 23701-65-7

Cat. No.: VC7206455

Molecular Formula: C4H12Cl2N2O3

Molecular Weight: 207.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23701-65-7 |

|---|---|

| Molecular Formula | C4H12Cl2N2O3 |

| Molecular Weight | 207.05 |

| IUPAC Name | (2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |

| Standard InChI Key | JKQSTQVJTPUGQN-QTNFYWBSSA-N |

| SMILES | C(CON)C(C(=O)O)N.Cl.Cl |

Introduction

Chemical Structure and Basic Properties

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride belongs to the class of substituted butanoic acids. Its molecular formula is C₄H₁₁Cl₂N₂O₃, with a molecular weight of 207.06 g/mol (as a dihydrochloride salt) . The compound features:

-

An (S)-configured amino group at the second carbon.

-

An aminooxy (-ONH₂) group at the fourth carbon.

-

Two hydrochloride counterions, enhancing solubility in aqueous environments.

Key Structural Attributes:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride |

| CAS Number | 23701-65-7 |

| Molecular Formula | C₄H₁₁Cl₂N₂O₃ |

| Molecular Weight | 207.06 g/mol |

| Chiral Center | C2 (S-configuration) |

The aminooxy group introduces reactivity distinct from conventional amino acids, enabling participation in oxime-forming reactions and nucleophilic substitutions .

Physicochemical Properties

Solubility and Stability:

-

Solubility: High solubility in water due to ionic hydrochloride groups; limited solubility in organic solvents like ethanol or dichloromethane .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data:

-

IR Spectroscopy: Peaks corresponding to N-H (3300–3500 cm⁻¹), C=O (1700 cm⁻¹), and O-N (950–1250 cm⁻¹) stretches .

-

NMR: Expected signals include a doublet for the C2 proton (δ 3.5–4.0 ppm) and a multiplet for the aminooxy group (δ 4.2–4.5 ppm) .

Research Applications

Biochemical Studies

The aminooxy group enables site-specific bioconjugation:

-

Oxime Ligation: Reacts with ketones or aldehydes to form stable oxime bonds, useful for labeling proteins or peptides .

-

Enzyme Inhibition: Potential as a transition-state analog for enzymes utilizing amino acid substrates (e.g., transaminases) .

Pharmaceutical Development

-

Prodrug Design: The aminooxy moiety can be leveraged to mask carboxylic acid groups, enhancing drug bioavailability .

-

Antioxidant Activity: Analogous aminooxy compounds exhibit radical-scavenging properties, suggesting therapeutic potential .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C in airtight containers |

| Handling | Use PPE; avoid inhalation |

| Disposal | Follow hazardous waste protocols |

No toxicity data specific to this compound are available, but related aminooxy derivatives are classified as irritants .

Comparative Analysis with Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| (2S)-2-Amino-4-(methylthio)butanoic acid | Replaces aminooxy with methylthio group | Methionine metabolism studies |

| Aminooxyacetic acid | Simpler backbone; lacks chiral center | GABA transaminase inhibition |

| (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid | Sulfur-based substituent | Enzymatic promiscuity assays |

The aminooxy group in (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride distinguishes it from sulfur- or selenium-containing analogues, offering unique reactivity for bioconjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume